N-Methylcaprolactam
Overview
Description
Synthesis Analysis
The synthesis of N-Methylcaprolactam involves various chemical reactions and methodologies. Notably, the preparation of N-Methylcaprolactam and its derivatives has been explored through the modification of caprolactam. In one study, a series of caprolactams, including N-Methylcaprolactam, were prepared and their IR and NMR spectra analyzed, highlighting the chair form of the ring and the equatorial preference of the methyl substituent in C-mono-methyl derivatives (Schneider et al., 1976).
Molecular Structure Analysis
The molecular structure of N-Methylcaprolactam exhibits specific conformational features, as detailed in the study by Schneider et al. (1976). These features include the exclusive presence of the chair form of the ring and a strong preference for the equatorial position of the methyl substituent in all C-mono-methyl derivatives.
Chemical Reactions and Properties
N-Methylcaprolactam participates in various chemical reactions, forming complexes with non-transition metals such as Zn(II), Cd(II), and Hg(II), as demonstrated by Cruz et al. (2008). The study shows the characterization of these complexes using FT–IR, Raman, XRD, SEM, EDS, and elemental analyses, revealing their tetrahedral coordination geometry and thermal stability (Cruz et al., 2008).
Physical Properties Analysis
The physical properties of N-Methylcaprolactam, including its solubility, melting point, and boiling point, are crucial for its applications in polymer synthesis and other chemical processes. However, detailed analyses of these properties specific to N-Methylcaprolactam were not found in the selected studies.
Chemical Properties Analysis
The chemical properties of N-Methylcaprolactam, such as reactivity with various chemical reagents, stability under different conditions, and participation in polymerization reactions, are essential for understanding its behavior in chemical syntheses and applications. For instance, the synthesis of polycaprolactone, a biodegradable polymer, involves the ring-opening polymerization of ε-caprolactone, indicating the potential of N-Methylcaprolactam in related polymerization reactions (Labet & Thielemans, 2009).
Scientific Research Applications
Summary of the Application
N-Methylcaprolactam was used to study the inhibition mechanism of poly-N-vinylcaprolactam (PVCAP) and its related compounds against hydrate formation .
Results or Outcomes
2. Iron-Catalyzed Cross-Coupling Reactions
Summary of the Application
N-Methylcaprolactam was introduced as an efficient, non-toxic, and practical dipolar aprotic solvent for iron-catalyzed C(sp2)–C(sp3) alkylative cross-coupling of aryl chlorides and tosylates .
Results or Outcomes
The utility of this method is reflected by its wide substrate scope, high yields, and capacity to cross-couple challenging alkyl organometallics prone to β-hydride elimination and homocoupling . This method is expected to find wide application as a substitute for carcinogenic NMP in iron-catalyzed cross-coupling .
3. Thermochemistry of Solution, Solvation, and Hydrogen Bonding
Summary of the Application
N-Methylcaprolactam was used in a study that focused on the thermochemistry of solution, solvation, and hydrogen bonding of cyclic amides .
Results or Outcomes
4. Solvent for Organic Synthesis
Summary of the Application
N-Methylcaprolactam is used as a solvent in organic synthesis . It is considered a greener, non-toxic alternative to N-methylpyrrolidinone (NMP), which is commonly used in organic synthesis but is carcinogenic .
Methods of Application or Experimental Procedures
N-Methylcaprolactam is used as a solvent in various organic synthesis reactions .
Results or Outcomes
The use of N-Methylcaprolactam as a solvent in organic synthesis has been shown to be effective and safer than using carcinogenic solvents like NMP .
5. Solvent, Diluent, Extraction Agent, Cleaning Agent, Degreasing Agent, Absorbing Agent and/or Dispersing Agent
Summary of the Application
N-Methylcaprolactam is used as a solvent, diluent, extraction agent, cleaning agent, degreasing agent, absorbing agent, and/or dispersing agent . It is particularly used as a partial or full substitute for N-methyl-2-pyrrolidone (NMP), chlorinated hydrocarbons, and/or ether .
Methods of Application or Experimental Procedures
N-Methylcaprolactam is used directly in its intended applications. For example, it can be used as a solvent in a reaction mixture, as a diluent to reduce the concentration of other substances, or as a cleaning agent to remove unwanted residues .
Results or Outcomes
The use of N-Methylcaprolactam in these applications has been found to be effective. It is a highly polar, aprotic, and widely applicable organic solvent with low viscosity, which is highly miscible with water and other organic solvents .
6. Solvent in Organic Synthesis
Summary of the Application
N-Methylcaprolactam is used as a solvent in organic synthesis . It is considered a greener, non-toxic alternative to N-methylpyrrolidinone (NMP), which is commonly used in organic synthesis but is carcinogenic .
Methods of Application or Experimental Procedures
N-Methylcaprolactam is used as a solvent in various organic synthesis reactions .
Results or Outcomes
The use of N-Methylcaprolactam as a solvent in organic synthesis has been shown to be effective and safer than using carcinogenic solvents like NMP .
Safety And Hazards
N-Methylcaprolactam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
1-methylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPDGCFMMFNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074656 | |
Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylcaprolactam | |
CAS RN |
2556-73-2 | |
Record name | N-Methylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2556-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylcaprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylcaprolactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylcaprolactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLCAPROLACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW0A52H6M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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